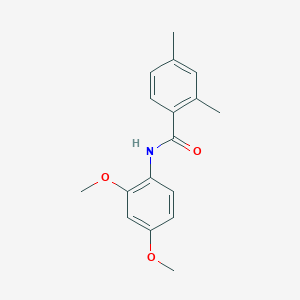

N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide” is a chemical compound. Its specific description and applications could not be found in the available resources .

Synthesis Analysis

While the specific synthesis process for “N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide” was not found, similar compounds such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized based on a dithiolopyrrolone scaffold .

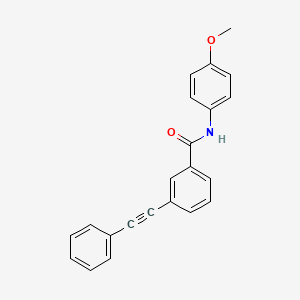

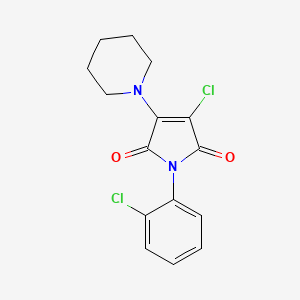

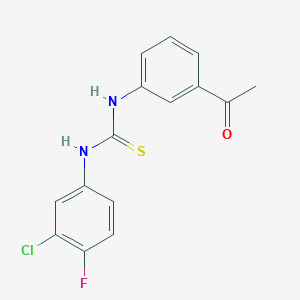

Molecular Structure Analysis

The molecular structure analysis of “N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide” was not found in the available resources .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide” were not found in the available resources .

Aplicaciones Científicas De Investigación

Bacterial RNA Polymerase Inhibitors

“N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide” and its derivatives have been synthesized and evaluated for their ability to inhibit bacterial RNA polymerase (RNAP) . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .

Antimicrobial Activity

These compounds have shown potent antimicrobial activity against certain types of bacteria . However, they did not display similar activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Taste Enhancing Compound

A novel taste-enhancing compound was synthesized using “N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide” under optimized conditions . This compound significantly enhanced the kokumi, umami, and salt tastes .

Sodium Intake Reduction

The taste-enhancing compound synthesized using “N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide” is important for reducing sodium intake while maintaining food palatability .

Anti-Inflammatory Effects

Neurodegenerative Disorder Research

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive target for antibacterial drugs .

Mode of Action

N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide interacts with the switch region of bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis .

Biochemical Pathways

The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways. This disruption leads to a decrease in the production of essential proteins, ultimately inhibiting bacterial growth .

Result of Action

The compound displays potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae . The compound’s action results in the inhibition of bacterial growth, making it a potential candidate for the development of new antibacterial drugs .

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-11-5-7-14(12(2)9-11)17(19)18-15-8-6-13(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJQXRIBBUKZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)

![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)

![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)

![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)

![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)